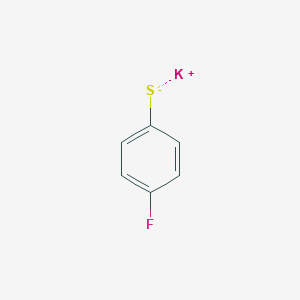

4-Fluorothiophenol potassium salt

Beschreibung

BenchChem offers high-quality 4-Fluorothiophenol potassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorothiophenol potassium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;4-fluorobenzenethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLXFZSWOBWFMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FKS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635671 | |

| Record name | Potassium 4-fluorobenzene-1-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132130-83-7 | |

| Record name | Potassium 4-fluorobenzene-1-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Dossier: Potassium 4-fluorobenzenethiolate – Structural Dynamics and Synthetic Utility

[1]

Molecular Weight:1Executive Summary

Potassium 4-fluorobenzenethiolate is the potassium salt of 4-fluorobenzenethiol, serving as a high-utility nucleophilic reagent in organic synthesis.[1] Distinguished by the para-fluorine substituent, this compound offers a unique balance of electronic effects—combining the strong nucleophilicity of the thiolate anion with the metabolic stability and lipophilicity imparted by the fluorine atom. It is a critical intermediate in the synthesis of pharmaceutical agents, most notably the anti-androgen Bicalutamide , and finds extensive application in materials science for the functionalization of fluoropolymers and polyarylenes via Nucleophilic Aromatic Substitution (

Structural Characterization

Electronic Structure & Resonance

The chemical behavior of potassium 4-fluorobenzenethiolate is governed by the interplay between the thiolate group and the para-fluorine atom.[1]

-

Thiolate Anion (

): The sulfur atom carries a formal negative charge, making it a soft, highly polarizable nucleophile.[1] The negative charge is delocalized into the aromatic ring via resonance. -

Para-Fluorine Effect: Fluorine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously possessing a weak mesomeric electron-donating effect (+M).[1] In the thiolate anion, the -I effect dominates, slightly stabilizing the negative charge on the sulfur compared to the non-fluorinated parent, yet retaining high nucleophilicity.

Solid-State Coordination Geometry

While the specific single-crystal X-ray structure of the 4-fluoro derivative is rarely published in isolation, crystallographic data from homologous potassium thiophenolates reveals a characteristic ladder-like coordination polymer .[1]

-

Cation Coordination: The Potassium cation (

) is typically 6-coordinate, forming a distorted octahedron.[1][2] It coordinates with sulfur atoms and often bridges via solvent molecules or pi-interactions with the aromatic ring (cation- -

Lattice Motif: The

bonds often form edge-sharing octahedral chains running along a crystallographic axis.[1] This polymeric nature explains the salt's high melting point and insolubility in non-polar solvents.

Spectroscopic Signatures

| Property | Value / Characteristic | Notes |

| Distinct triplet-of-triplets due to H-F coupling.[1] | ||

| Aromatic region; AA'BB' system typical of p-substitution.[1] | ||

| IR Spectrum | ~1480-1500 cm | Absence of S-H stretch (~2550 cm |

Synthesis and Preparation Protocols

Method A: In Situ Generation (Recommended for )

For most synthetic applications, isolation of the salt is unnecessary. Generation in situ minimizes oxidation to the disulfide.

Reagents:

-

Potassium Carbonate (

) or Potassium tert-butoxide ( -

Solvent: DMF, DMSO, or NMP

Protocol:

-

Charge a reaction vessel with the electrophile (e.g., aryl halide) and solvent.

-

Add 1.1 equivalents of

. -

Under nitrogen atmosphere, add 1.05 equivalents of 4-fluorobenzenethiol dropwise.

-

Mechanism: The base deprotonates the thiol (

), generating the potassium thiolate species immediately available for reaction.

Method B: Isolation of Potassium Salt

Required when stoichiometry must be strictly controlled or for use in non-protic conditions.

Reagents:

-

4-Fluorobenzenethiol (10 mmol, 1.28 g)[1]

-

Potassium Hydroxide (10 mmol, 0.56 g)

-

Methanol (anhydrous, 20 mL)

Protocol:

-

Dissolve KOH in Methanol under inert atmosphere (

). -

Cool the solution to 0°C.

-

Add 4-fluorobenzenethiol slowly via syringe.

-

Stir for 30 minutes at room temperature.

-

Remove solvent in vacuo to obtain a white/off-white solid.[1]

-

Purification: Wash the solid with cold diethyl ether to remove unreacted thiol and disulfide byproducts. Dry under high vacuum over

.

Reactivity Profile & Mechanism[1][7][8]

Nucleophilic Aromatic Substitution ( )

The primary utility of potassium 4-fluorobenzenethiolate is the introduction of the 4-fluorophenylthio motif.[1] The sulfur center acts as a "soft" nucleophile, reacting preferentially with soft electrophiles or activated aromatic systems.

Mechanism: The reaction proceeds via a stepwise addition-elimination pathway involving a Meisenheimer Complex .[1][6]

Figure 1: General mechanism for the

Oxidation Sensitivity

Thiols and their salts are prone to oxidation, forming disulfides.

Applications in Drug Discovery[1]

The Bicalutamide Connection

Potassium 4-fluorobenzenethiolate is a mechanistic surrogate in the synthesis of Bicalutamide (Casodex), a non-steroidal anti-androgen.[1]

-

Role: It introduces the sulfide linkage which is subsequently oxidized to a sulfone.[1]

-

Significance: The 4-fluoro group prevents metabolic hydroxylation at the para-position of the phenyl ring, significantly extending the drug's half-life in vivo.[1]

Bioisosterism

The 4-fluorophenylthio group is often used as a lipophilic anchor in inhibitor design.[1]

-

Lipophilicity (

): The fluorine atom increases -

Metabolic Blocking: Fluorine substitution blocks cytochrome P450-mediated oxidation at the reactive para-position.[1]

Safety and Handling (MSDS Highlights)

| Hazard Class | Description | Mitigation |

| Acute Toxicity | Toxic if swallowed or in contact with skin.[1] | Wear nitrile gloves and lab coat. |

| Odor (Stench) | Low odor threshold; distinct "rotten garlic" smell. | Mandatory: Handle only in a functioning fume hood. |

| Skin/Eye Irritant | Causes severe skin burns and eye damage (alkaline). | Use safety goggles. Wash splashes immediately with water. |

| Waste Disposal | Toxic to aquatic life. | Quench glassware with dilute bleach (NaOCl) to oxidize residual thiol to non-volatile sulfonate before washing. |

References

-

Crystal Structure Homologs: Vu, Q., et al. (2021). Crystal structure of potassium hydrogen bis((E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetate). Acta Crystallographica Section E. Link

-

Reactivity & Synthesis: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI Molecules. Link

-

Physical Properties (Precursor): PubChem Compound Summary for CID 67789, 4-Fluorothiophenol.[1][7] Link

-

Application (Bicalutamide): Tucker, H., et al. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propionamides. Journal of Medicinal Chemistry. Link

- General Thiolate Chemistry:Organic Syntheses, Coll. Vol. 6, p. 581 (1988); Vol. 58, p. 147 (1978).

Sources

- 1. CAS 371-42-6: 4-Fluorobenzenethiol | CymitQuimica [cymitquimica.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. chembk.com [chembk.com]

- 4. 371-42-6 CAS MSDS (4-Fluorothiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Fluorothiophenol CAS#: 371-42-6 [m.chemicalbook.com]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. 4-Fluorothiophenol | C6H5FS | CID 67789 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potassium (4-fluorophenyl)sulfide: The Strategic Nucleophile

Technical Guide for Drug Development & Organic Synthesis

Executive Summary

Potassium (4-fluorophenyl)sulfide (CAS: 132130-83-7), formally known as Potassium 4-fluorobenzenethiolate , is a high-reactivity nucleophile utilized in the synthesis of fluorinated thioethers. In medicinal chemistry, the introduction of the (4-fluorophenyl)thio moiety is a critical tactic for modulating lipophilicity (LogP), metabolic stability, and potency of drug candidates.

Unlike stable inorganic salts, this compound is frequently generated in situ from 4-fluorothiophenol to maximize nucleophilic efficiency and minimize oxidative dimerization to bis(4-fluorophenyl)disulfide. This guide outlines the precise nomenclature, in situ generation protocols, and mechanistic applications of this reagent in modern cross-coupling and S_NAr methodologies.

Nomenclature & Chemical Identity

Accurate identification is paramount in regulatory filing and sourcing. While often referred to loosely as "potassium (4-fluorophenyl)sulfide," the chemically rigorous nomenclature emphasizes its nature as a thiolate salt.

Core Identifiers

| Parameter | Detail |

| Primary Name | Potassium 4-fluorobenzenethiolate |

| CAS Number | 132130-83-7 |

| Precursor CAS | 371-42-6 (4-Fluorothiophenol) |

| Molecular Formula | |

| Molecular Weight | 166.26 g/mol |

| SMILES | [K+].[S-]c1ccc(F)cc1 |

Synonyms & Trade Names

-

Systematic: Potassium p-fluorothiophenolate

-

IUPAC: Potassium;4-fluorobenzenethiolate[1]

-

Common: 4-Fluorothiophenol potassium salt; Potassium (4-fluorophenyl)sulfide

-

Abbreviation: 4-F-PhSK

Physicochemical Profile & Reactivity

Understanding the physical state of the reagent is essential for experimental design.

-

State: When isolated, it is a hygroscopic, off-white to pale yellow solid.

-

Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO, NMP).

-

Stability: High sensitivity to oxidation. In the presence of

, the thiolate anion rapidly dimerizes to Bis(4-fluorophenyl)disulfide (CAS 404-38-6) . -

Cation Effect: The potassium cation (

) is significantly larger than sodium (

Synthesis & Preparation Protocols

Expert Insight: Due to the oxidative instability of the isolated salt, the industry standard is in situ generation . This ensures the active species is fresh and un-dimerized.

Protocol A: In Situ Generation for S_NAr Reactions

Objective: Generate the active nucleophile in anhydrous conditions for immediate reaction with an aryl halide.

Reagents:

-

4-Fluorothiophenol (1.0 equiv)

-

Potassium Carbonate (

), anhydrous, micronized (1.5 - 2.0 equiv) -

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

-

Degassing: Charge the reaction vessel with DMF/DMSO. Sparge with Nitrogen (

) or Argon for 15 minutes to remove dissolved oxygen. -

Deprotonation: Add micronized

. -

Addition: Add 4-Fluorothiophenol via syringe under inert atmosphere.

-

Activation: Stir at Room Temperature (RT) for 15–30 minutes. The mixture may turn slightly yellow, indicating thiolate formation.

-

Coupling: Add the electrophile (e.g., 4-chloronitrobenzene) directly to this mixture.

Protocol B: Isolation (For Analytical Standards)

Objective: Isolate the salt for characterization (rarely done for synthesis).

-

Dissolve 4-fluorothiophenol in anhydrous methanol under

. -

Add 1.0 equiv of Potassium tert-butoxide (

) in THF. -

Stir for 10 minutes.

-

Remove volatiles in vacuo to yield the potassium salt as a solid. Store in a glovebox.

Mechanistic Applications

The primary utility of Potassium 4-fluorobenzenethiolate is the formation of

Nucleophilic Aromatic Substitution (S_NAr)

This is the most robust pathway for electron-deficient aryl halides. The 4-fluorothiophenolate anion attacks the ipso-carbon of the electrophile.

Diagram 1: S_NAr Reaction Mechanism The following diagram illustrates the formation of the Meisenheimer complex and the subsequent restoration of aromaticity.

Caption: S_NAr pathway showing the transition from reagents to the diaryl sulfide product via the anionic Meisenheimer intermediate.

Transition Metal-Catalyzed Coupling (C-S Coupling)

For unactivated aryl halides (lacking electron-withdrawing groups), Palladium or Copper catalysis is required. Potassium 4-fluorobenzenethiolate acts as the coupling partner.

Diagram 2: Pd-Catalyzed C-S Coupling Cycle

Caption: Catalytic cycle for the cross-coupling of Potassium 4-fluorobenzenethiolate with aryl halides.

Handling, Safety & Toxicology

As a thiolate salt, this compound presents specific hazards that must be managed.

| Hazard Class | Description | Mitigation |

| Stench | Hydrolysis releases 4-fluorothiophenol, which has a potent, repulsive sulfur odor. | Handle only in a functioning fume hood. Treat glassware with bleach (NaOCl) to oxidize residues before washing. |

| Corrosivity | Highly basic; causes skin burns and eye damage. | Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles. |

| Toxicity | Releases toxic fumes ( | Avoid contact with strong acids which release thiols and potentially |

References

-

Chemical Book. (2024). 4-Fluorothiophenol potassium salt (CAS 132130-83-7) Product Entry.[1] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67545, 4-Fluorobenzenethiol. Retrieved from

- Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075. (Contextual grounding for C-S coupling mechanisms).

-

GuideChem. (2023). Applications and solubility of 4-Fluorothiophenol. Retrieved from

Sources

- 1. 132130-83-7(4-Fluorothiophenol potassium salt) | Kuujia.com [fr.kuujia.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

Technical Guide: 4-Fluorothiophenol vs. Potassium 4-Fluorothiophenolate

Comparative Analysis, Synthetic Utility, and Handling Protocols

Executive Summary

In medicinal chemistry and materials science, the introduction of the 4-fluorophenylthio motif is a critical strategy for modulating metabolic stability and lipophilicity. This guide delineates the functional and operational differences between the neutral precursor, 4-fluorothiophenol (4-FTP) , and its conjugate base, potassium 4-fluorothiophenolate (4-FTP-K) .

While 4-FTP serves as the stable, storable "pro-nucleophile," the potassium salt represents the activated, kinetic species required for efficient

Part 1: Physicochemical Divergence

The fundamental difference lies in the protonation state of the sulfur atom, which dictates the phase, solubility, and olfactory profile of the material.

Comparative Properties Table

| Feature | 4-Fluorothiophenol (4-FTP) | Potassium 4-Fluorothiophenolate (4-FTP-K) |

| CAS Number | 371-42-6 | N/A (Often generated in situ) |

| Molecular Formula | ||

| Molecular Weight | 128.17 g/mol | 166.26 g/mol |

| Physical State | Liquid (Mobile, volatile) | Solid (Ionic lattice, hygroscopic) |

| Boiling/Melting Point | bp 164–168 °C | mp > 250 °C (Decomposes) |

| pKa (SH group) | ~6.4 (Acidic relative to phenols) | N/A (Already deprotonated) |

| Solubility | Organic solvents (DCM, EtOAc) | Polar protic/aprotic (MeOH, DMF, DMSO) |

| Odor Profile | Intense, penetrating stench | Negligible (Non-volatile) |

| Nucleophilicity | Moderate (Requires base) | High (Soft, anionic nucleophile) |

Solubility and Phase Behavior[3][4][5][6]

-

4-FTP (Neutral): Highly lipophilic. It is miscible with standard organic solvents (dichloromethane, toluene) but immiscible with water. Its volatility poses a significant containment challenge.

-

4-FTP-K (Salt): As an ionic species, it is insoluble in non-polar media but highly soluble in polar aprotic solvents like DMF or DMSO, which are often the solvents of choice for nucleophilic aromatic substitution (

).

Part 2: Reactivity & Mechanistic Implications

The Thiol-Thiolate Equilibrium

The reactivity of 4-FTP is governed by the acidity of the sulfhydryl proton (

In synthetic applications, the thiolate anion (4-FTP-K) is the active nucleophile. The neutral thiol is a poor nucleophile due to the necessity of breaking the S-H bond during the attack.

Nucleophilicity and HSAB Theory

According to Hard-Soft Acid-Base (HSAB) theory:

-

Sulfur (

) is a "soft" nucleophile (large ionic radius, high polarizability). -

It reacts rapidly with "soft" electrophiles (e.g., alkyl halides, aryl halides activated for

, or soft metal centers like Pd(II)). -

Potassium Counter-ion: The choice of potassium (over sodium or lithium) often enhances reactivity in aprotic solvents due to the weaker ion pairing of the larger

cation with the thiolate, leaving the anion "naked" and more reactive.

Pathway Visualization

The following diagram illustrates the activation pathway from the neutral thiol to the coupled product via the salt intermediate.

Figure 1: Activation pathway of 4-FTP. The neutral thiol must be deprotonated to the thiolate salt to enter the catalytic cycle or S_NAr mechanism effectively.

Part 3: Synthetic Utility in Drug Discovery

The 4-fluorophenylthio moiety is pharmacologically privileged, often used to block metabolic hotspots (preventing hydroxylation at the para-position).

Protocol: In Situ Generation for Coupling

Isolating the potassium salt is often unnecessary and introduces hygroscopic risks. The standard industry practice is in situ generation.

Objective: Synthesis of a diaryl thioether via

Reagents:

-

4-Fluorothiophenol (1.0 equiv)

-

Electrophile (e.g., 4-chloronitrobenzene) (1.0 equiv)

-

Potassium Carbonate (

) (1.5 equiv) -

Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a reaction flask and cool under an inert atmosphere (

or Ar). Note: Thiolates are susceptible to oxidation to disulfides (Ar-S-S-Ar) in the presence of air. -

Base Activation: Charge the flask with powdered, anhydrous

and the solvent. Stir for 10 minutes. -

Thiol Addition: Add 4-fluorothiophenol via syringe.

-

Observation: The mixture may turn slightly yellow, indicating the formation of the thiolate anion (

). -

Chemistry:

.

-

-

Substrate Addition: Add the electrophile.

-

Reaction: Heat the mixture (typically 60–80 °C) while monitoring by TLC/LCMS.

-

Endpoint: Disappearance of the thiol peak and formation of the product.

-

-

Quench: Cool to room temperature and dilute with water. The product (organic) will precipitate or separate, while the inorganic salts (

) remain in the aqueous phase.

Why this works: The

Part 4: Handling, Stability, and Safety[1]

The choice between the neutral thiol and the salt often comes down to safety logistics.

4-Fluorothiophenol (Liquid)[1][3][4][5][6][7][8][9]

-

Primary Hazard: Stench and Volatility. The odor threshold is in the parts-per-billion (ppb) range. Inhalation can cause severe respiratory irritation and "olfactory fatigue" (inability to smell dangerous concentrations).

-

Toxicity: Classified as acutely toxic if swallowed or in contact with skin.[2][3]

-

Handling: Must be handled in a high-efficiency fume hood. All glassware must be bleached (oxidized) before removal from the hood to destroy the thiol odor.

Potassium 4-Fluorothiophenolate (Solid)[1]

-

Primary Hazard: Corrosivity and Dust. While it lacks the vapor pressure of the thiol (reducing odor risks), the dust is highly irritating to mucous membranes.

-

Stability: Hygroscopic. It will absorb moisture from the air, protonating back to the thiol (releasing the stench) or degrading.

-

Storage: Must be stored in a desiccator or glovebox.

Decontamination Protocol (Self-Validating)

To validate that all active sulfur species have been neutralized during cleanup:

-

Prepare a 10% Sodium Hypochlorite (Bleach) solution.

-

Soak all glassware/syringes.

-

Validation: The distinct "rotten cabbage" odor of the thiol should disappear immediately upon contact with bleach, replaced by the chlorine smell. If the sulfur odor persists, oxidation is incomplete.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67789, 4-Fluorobenzenethiol. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Thiols and Thioethers: Nucleophilicity and Basicity. Retrieved from [Link]

Sources

Technical Guide: Solubility & Application of Potassium 4-Fluorobenzenethiolate

Part 1: Executive Summary

Potassium 4-fluorobenzenethiolate (K-4-FBT) is a critical nucleophilic reagent employed in the synthesis of fluorinated aryl sulfides, which are pharmacophores in numerous therapeutic agents (e.g., COX-2 inhibitors, SSRIs).

While the parent thiol (4-fluorobenzenethiol) is a volatile liquid with limited water solubility, the potassium salt is an ionic solid. Its utility in organic synthesis is governed by a dichotomy: solvents that dissolve the salt best (protic solvents) often suppress its reactivity, while solvents that maximize reactivity (polar aprotic) require strict anhydrous handling.

This guide provides a technical analysis of the solubility profile of K-4-FBT, mechanistic insights into solvent-solute interactions, and validated protocols for its generation and use.

Part 2: Physicochemical Identity

-

Chemical Name: Potassium 4-fluorobenzenethiolate

-

Precursor: 4-Fluorobenzenethiol (CAS: 371-42-6)

-

Active Species: 4-Fluorobenzenethiolate anion (

) -

Nature: Hygroscopic ionic salt.

-

Key Property: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I), stabilizing the thiolate anion relative to the non-fluorinated parent.

Part 3: Solubility Profile & Solvent Selection

The solubility of K-4-FBT is dictated by the solvation energy of the potassium cation (

Polar Aprotic Solvents (The Gold Standard)

Solvents: DMSO, DMF, DMAc, NMP.

-

Solubility: High (> 1.0 M achievable).

-

Mechanism: These solvents possess high dielectric constants and strong dipole moments. The oxygen or nitrogen lone pairs strongly solvate the hard potassium cation (

). Crucially, they do not form hydrogen bonds with the soft thiolate anion. -

Impact on Reactivity: This creates a "naked anion" effect. The thiolate is desolvated and highly energetic, increasing reaction rates by orders of magnitude in

and -

Recommendation: Use for difficult substitutions or when high reaction rates are required.

Polar Protic Solvents (The Trade-Off)

Solvents: Methanol, Ethanol, Water.

-

Solubility: Very High.

-

Mechanism: Solvation occurs via ion-dipole interactions for

and strong hydrogen bonding for the thiolate sulfur ( -

Impact on Reactivity: Hydrogen bonding forms a "solvent cage" around the nucleophile, significantly reducing its HOMO energy and nucleophilicity.

-

Recommendation: Use only for salt isolation or when the electrophile is highly reactive (e.g., acyl chlorides) and selectivity is needed over rate.

Non-Polar / Ethereal Solvents (The Challenge)

Solvents: THF, Toluene, Dichloromethane, Acetonitrile.

-

Solubility: Negligible to Low.

-

Mechanism: These solvents lack the polarity to overcome the lattice energy of the salt. In THF, K-4-FBT exists largely as tight ion pairs or aggregates, which are unreactive.

-

Solution: Phase Transfer Catalysis (PTC).

-

Additive: 18-Crown-6 (stoichiometric) or Cryptand-222.

-

Effect: The crown ether encapsulates the

ion, rendering the salt lipophilic and soluble in benzene/toluene while separating the ion pair.

-

Summary Table: Solubility vs. Reactivity

| Solvent Class | Representative Solvents | Solubility of K-4-FBT | Nucleophilic Reactivity | Primary Application |

| Polar Aprotic | DMSO, DMF, NMP | High | Maximum (Naked Anion) | |

| Polar Protic | Methanol, Ethanol | Very High | Low (H-Bonded) | Salt synthesis/Isolation |

| Ethereal | THF, 1,4-Dioxane | Low | Moderate (Ion Paired) | Reactions requiring mild conditions |

| Non-Polar | Toluene, Hexane | Insoluble | Negligible | Phase Transfer Catalysis (PTC) |

Part 4: Mechanistic Visualization

The following diagram illustrates the solvation states of Potassium 4-fluorobenzenethiolate in different media.

Figure 1: Comparative solvation mechanisms affecting the nucleophilicity of the 4-fluorobenzenethiolate anion.

Part 5: Validated Experimental Protocols

Protocol A: In-Situ Generation (Recommended)

Rationale: K-4-FBT is hygroscopic. Generating it in situ ensures anhydrous conditions and simplifies handling.

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charging: Add 4-fluorobenzenethiol (1.0 equiv) and anhydrous DMF (or DMSO) [0.5 M concentration].

-

Base Addition: Add Potassium Carbonate (

) (1.2 equiv) or Potassium tert-butoxide (-

Note:

is faster and generates only t-BuOH as a byproduct, which does not interfere with most

-

-

Reaction: Stir at room temperature for 30 minutes. The solution will turn from clear/yellowish to a deeper yellow, indicating thiolate formation.

-

Application: Add the electrophile directly to this solution.

Protocol B: Isolation of Anhydrous Salt

Rationale: Required when the reaction solvent must be non-polar or when precise stoichiometry is critical.

-

Dissolution: Dissolve 4-fluorobenzenethiol (10 mmol) in absolute ethanol (20 mL).

-

Neutralization: Add a solution of KOH (10 mmol) in ethanol (5 mL) dropwise at 0°C.

-

Precipitation: Stir for 15 minutes. Remove the solvent via rotary evaporation to obtain a white solid.

-

Azeotropic Drying: Add Toluene (20 mL) to the residue and evaporate again. Repeat twice. This removes trace water via the toluene-water azeotrope.

-

Storage: Store the resulting white powder in a desiccator or glovebox.

Part 6: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield in | Thiolate quenching by moisture (protonation). | Ensure solvent is anhydrous (Karl Fischer < 100 ppm). Use Protocol A with |

| Incomplete Dissolution | Salt lattice energy too high for solvent. | Switch from MeCN/THF to DMF/DMSO or add 10 mol% 18-Crown-6. |

| Disulfide Formation | Oxidation of thiolate by air. | Degas all solvents with |

Part 7: References

-

Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Potassium Thiophenolates. Organic Syntheses, Coll. Vol. 4, p.967 (1963). (General procedure adapted for fluorinated derivative).

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PubMed Central (PMC). Available at: [Link]

-

Solubility of Alkali Metal Salts in Organic Solvents. IUPAC-NIST Solubility Data Series. Available at: [Link]

Technical Monograph: 4-Fluorothiophenol Potassium Salt

Physicochemical Properties, Synthetic Utility, and Handling Protocols[1][2]

Part 1: Executive Summary

4-Fluorothiophenol potassium salt (Potassium 4-fluorobenzenethiolate) is a high-reactivity nucleophile widely employed in medicinal chemistry and materials science. It serves as a critical reagent for introducing the 4-fluorophenylthio motif—a pharmacophore found in various oncology and anti-inflammatory therapeutics (e.g., Bicalutamide intermediates).

This guide provides a definitive technical analysis of its molecular characteristics, in situ generation protocols, and application in Nucleophilic Aromatic Substitution (

Part 2: Physicochemical Profile[3]

2.1 Stoichiometry and Molecular Weight

The precise molecular weight is critical for stoichiometric accuracy in reaction engineering, particularly when generating the salt in situ to avoid disulfide byproducts.

| Property | Data |

| IUPAC Name | Potassium 4-fluorobenzenethiolate |

| CAS Number | 132130-83-7 |

| Chemical Formula | |

| Molecular Weight | 166.26 g/mol |

| Precursor MW | 128.17 g/mol (4-Fluorothiophenol) |

| Appearance | White to off-white hygroscopic solid (if isolated) |

| Solubility | High: DMF, DMSO, NMP, MeOH; Low: Hexanes, Toluene |

Calculation Verification:

-

Carbon (

): 72.066 -

Hydrogen (

): 4.032 -

Fluorine (

): 18.998 -

Sulfur (

): 32.060 -

Potassium (

): 39.098 -

Total: 166.254 g/mol

2.2 Structural Analysis

The para-fluorine substituent exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the thiol proton (

Part 3: Synthetic Methodology & Generation

Due to the oxidative instability of the isolated salt (rapid formation of 4,4'-difluorodiphenyl disulfide upon exposure to air), in situ generation is the industry standard for high-yield applications.

3.1 Protocol: In Situ Generation for

Applications

Objective: Generate the active nucleophile (

-

Reagents:

-

4-Fluorothiophenol (1.0 equiv)[1]

-

Potassium Carbonate (

) (1.5 – 2.0 equiv) or Potassium tert-butoxide ( -

Solvent: Anhydrous DMF or DMSO (0.2 – 0.5 M concentration)

-

-

Procedure:

-

Charge a flame-dried reaction vessel with the base and solvent under Nitrogen (

) or Argon ( -

Add 4-Fluorothiophenol dropwise at

. -

Stir for 30 minutes at room temperature. The solution will typically turn from clear/yellow to a deeper yellow/orange, indicating thiolate formation.

-

Validation:

NMR analysis of an aliquot (in

-

3.2 Workflow Visualization

The following diagram illustrates the equilibrium dynamics and the competitive oxidation pathway that must be suppressed.

Figure 1: Reaction pathway showing the generation of the active potassium salt and the critical oxidation risk.

Part 4: Synthetic Applications

4.1 Nucleophilic Aromatic Substitution (

)

The potassium salt is a superior nucleophile for

-

Mechanism: Addition-Elimination.

-

Substrates: Electron-deficient aryl halides (e.g., 4-chloronitrobenzene, fluorinated heterocycles).

-

Advantage: The "soft" nature of the sulfur nucleophile allows for high selectivity, often bypassing competitive attacks on harder electrophilic centers.

4.2 Transition-Metal Catalysis (C-S Coupling)

In Buchwald-Hartwig type C-S couplings, the potassium salt acts as the coupling partner with aryl halides.

-

Catalyst System:

/ Xantphos or XPhos. -

Role of Potassium: The potassium cation can facilitate the transmetallation step or stabilize the oxidative addition intermediate through cation-pi interactions, depending on the solvent system.

Part 5: Handling, Stability & Safety[7]

5.1 The "Stench" Factor

Like most thiophenols, 4-fluorothiophenol and its salts possess a potent, repulsive odor (stench).

-

Containment: All weighing and reactions must be performed in a functioning fume hood.

-

Neutralization: Glassware and spills should be treated with a dilute bleach solution (sodium hypochlorite) to oxidize the thiol/thiolate to the odorless sulfonic acid derivative before removal from the hood.

5.2 Oxidation Management

The potassium salt is highly susceptible to oxidative dimerization.

-

Prevention: Degas all solvents (sparge with

for 15 mins). -

Storage: If isolated, store under Argon at

.

References

-

Vertex Chem. (2024). 4-Fluorothiophenol potassium salt Product Data. VSNCHEM. Retrieved from

-

Sigma-Aldrich. (2024). 4-Fluorothiophenol CAS 371-42-6 Technical Data Sheet. Merck KGaA. Retrieved from

-

ChemicalBook. (2024). 4-Fluorothiophenol Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2016). Exploiting thiol-functionalized benzosiloxaboroles. PMC. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

Sources

Technical Whitepaper: Potassium 4-Fluorothiophenolate

Topic: Potassium 4-fluorothiophenolate: Sourcing, In-Situ Generation, and Application Guide Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Procurement Specialists.

Executive Summary

Potassium 4-fluorothiophenolate (K-4-FTP) is the activated nucleophilic salt of 4-fluorothiophenol. It is a critical intermediate in the synthesis of fluorinated thioethers, widely utilized in medicinal chemistry for modulating metabolic stability (via fluorine) and lipophilicity.

Critical Sourcing Insight: Unlike stable inorganic salts, Potassium 4-fluorothiophenolate is rarely available as an isolated commercial product due to its high susceptibility to oxidative dimerization (forming bis(4-fluorophenyl) disulfide) and hygroscopicity.

Consequently, this guide pivots from a traditional "supplier list" to a Process-First Sourcing Strategy . We analyze the procurement of the stable precursor (4-Fluorothiophenol) and detail the in-situ generation protocols that define the industry standard.

Technical Profile & Chemical Identity

The active species in reaction is the thiolate anion. Understanding its physicochemical window is essential for reaction design.

| Property | Data / Description |

| Target Species | Potassium 4-fluorothiophenolate |

| Precursor CAS | 371-42-6 (4-Fluorothiophenol) |

| Precursor Appearance | Colorless to pale yellow liquid |

| Odor Profile | High Intensity Stench (Sulfur/Garlic-like) |

| pKa (Thiol) | ~6.4 (Acidic relative to alkanethiols due to aryl ring) |

| Nucleophilicity | High (Soft nucleophile, |

| Stability | Thiol: Stable under inert gas.[1][2] Salt: Unstable; rapid oxidation in air. |

Structural Visualization

The para-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly stabilizing the thiolate negative charge compared to unsubstituted thiophenol, making it a "softer" and highly effective nucleophile for

Sourcing Landscape & Cost Analysis

Since the isolated salt is not a viable commodity, the "price" of Potassium 4-fluorothiophenolate is calculated based on the Cost of Goods (COGS) of its generation.

Precursor Supply (4-Fluorothiophenol, CAS 371-42-6)

Suppliers are categorized by scale. Prices are estimates based on Q1 2025 market data.

| Supplier Tier | Typical Pack Size | Approx. Price (USD) | Purity | Lead Time |

| R&D Catalog (Sigma, TCI, Alfa) | 5g – 25g | $40 – $120 | 98% | 2-5 Days |

| Mid-Scale (Fluorochem, Enamine) | 100g – 500g | $250 – $600 | 97%+ | 1-2 Weeks |

| Bulk/Process (Custom Chinese CMOs) | 1kg – 10kg | $400 – $800/kg | 95-98% | 4-8 Weeks |

Base Selection & Cost Impact

The choice of potassium source dictates the reaction kinetics and cost.

-

Potassium Carbonate (

): Most common. Cheap ($20/kg). Heterogeneous reaction (requires vigorous stirring). -

Potassium tert-butoxide (

): Expensive ($150/kg). Homogeneous in organic solvents. Used for rapid, low-temperature generation. -

Potassium Hydroxide (

): Very cheap. Generates water (requires azeotropic removal or biphasic system).

Experimental Protocol: In-Situ Generation

Directive: Do not attempt to isolate the salt. Generate it immediately prior to the electrophile addition.

Method A: The Heterogeneous Standard (Mild)

Best for

Reagents:

-

4-Fluorothiophenol (1.0 equiv)

- (1.5 equiv, anhydrous, micronized)

-

Solvent: DMF, DMSO, or NMP.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charging: Add anhydrous

and the solvent. Sparge with -

Activation: Add 4-Fluorothiophenol via syringe. The mixture will likely turn yellow, indicating thiolate formation.

-

Time: Stir at Room Temperature (RT) for 30 minutes.

-

Reaction: Add the electrophile (e.g., aryl halide) directly to this suspension.

Method B: The Homogeneous Rapid Route

Best for Pd-catalyzed C-S coupling (Buchwald-Hartwig).

Protocol:

-

Dissolve 4-Fluorothiophenol in Toluene or Dioxane.

-

Add Potassium tert-butoxide (

) (1.05 equiv). -

Stir for 5 minutes. The salt forms instantly and is soluble/finely dispersed.

-

Add Catalyst (e.g.,

/ Xantphos) and Electrophile.

Mechanism & Workflow Visualization

The following diagram illustrates the decision logic for sourcing and the chemical pathway for generation.

Caption: Workflow for sourcing and generating the active thiolate species, bypassing direct salt procurement.

Applications & Reaction Pathways

Nucleophilic Aromatic Substitution ( )

The potassium salt is an excellent nucleophile for attacking electron-deficient aryl halides (e.g., 4-chloronitrobenzene).

-

Advantage: The fluorine on the thiolate does not significantly hinder nucleophilicity but adds metabolic robustness to the final drug scaffold.

-

Solvent Effect: Use dipolar aprotic solvents (DMF, DMSO) to solvate the potassium cation (

), leaving the thiolate anion "naked" and highly reactive.

Transition Metal Catalysis (C-S Coupling)

Used when the electrophile is unactivated (e.g., simple aryl bromides).

-

Catalyst System: Pd(OAc)2 + Xantphos or BINAP.

-

Role of Salt: The pre-formed potassium salt (Method B) often gives higher yields than using weak bases, as it prevents catalyst poisoning by free thiol.

Safety & Handling (Critical)

-

Stench Management: 4-Fluorothiophenol has a low odor threshold.

-

Protocol: All work must be performed in a functioning fume hood.

-

Neutralization:[3] Keep a bleach (sodium hypochlorite) bath ready. Wash all glassware with bleach before removing it from the hood to oxidize residual thiol to the odorless sulfonate.

-

-

Toxicity: Thiophenols are toxic by inhalation and skin contact. Double-gloving (Nitrile) is mandatory.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67537, 4-Fluorobenzenethiol. Retrieved from [Link]

- Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Aryl Sulfides via Potassium 4-Fluorobenzenethiolate

Topic: Synthesis of aryl sulfides using potassium 4-fluorobenzenethiolate Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Chemists

Executive Summary & Strategic Value

The introduction of the 4-fluorophenylthio motif is a critical transformation in medicinal chemistry. The fluorine atom imparts metabolic stability (blocking para-oxidation) and modulates lipophilicity (

Traditionally, these syntheses utilize 4-fluorobenzenethiol , a volatile, toxic, and foul-smelling liquid. This Application Note details the superior methodology using Potassium 4-fluorobenzenethiolate (K-4-FBT) . As a solid salt, K-4-FBT offers precise stoichiometric control, significantly reduced odor (non-volatile), and enhanced nucleophilicity compared to its neutral thiol precursor.

This guide provides two distinct, validated protocols determined by the electronic nature of the electrophile:

-

Method A (SNAr): Catalyst-free substitution for electron-deficient aryl halides.

-

Method B (Pd-Catalyzed): Cross-coupling for unactivated or electron-rich aryl halides.

Reagent Profile & Handling

Reagent: Potassium 4-fluorobenzenethiolate

Formula:

Preparation of K-4-FBT (In-House Standard):

While commercially available, fresh preparation ensures optimal activity.

-

Dissolve 4-fluorobenzenethiol (1.0 equiv) in anhydrous methanol under

. -

Add Potassium tert-butoxide (

, 1.0 equiv) at 0°C. Stir for 30 min. -

Concentrate in vacuo and dry under high vacuum (0.1 mmHg) for 4 hours.

-

Storage: Store in a glovebox or desiccator. Oxidation leads to the disulfide (insoluble dimer).

Decision Matrix: Protocol Selection

The choice of method depends strictly on the electronic activation of the aryl halide substrate.

Figure 1: Decision tree for selecting the optimal synthesis pathway based on substrate electronics.

Protocol A: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Scope: Ideal for ortho- or para-substituted nitrobenzenes, benzonitriles, and pyridines. Mechanism: Addition-Elimination via Meisenheimer complex.

Materials:

-

Electrophile: 1-chloro-4-nitrobenzene (Example substrate)

-

Nucleophile: Potassium 4-fluorobenzenethiolate (K-4-FBT)

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

Step-by-Step Procedure:

-

Setup: Charge a dried reaction vial with K-4-FBT (1.1 equiv) and the aryl halide (1.0 equiv).

-

Solvation: Add anhydrous DMF (0.5 M concentration relative to halide) under an inert atmosphere (Argon/Nitrogen).

-

Note: K-4-FBT is highly soluble in DMF; the solution should be homogenous.

-

-

Reaction: Stir at room temperature for 1–4 hours.

-

Optimization: If the substrate is sterically hindered or less activated (e.g., benzonitrile), heat to 60–80°C.

-

-

Quench: Pour the mixture into ice-cold water (5x reaction volume). The product often precipitates.

-

Workup: Extract with EtOAc, wash with water (to remove DMF) and brine. Dry over

. -

Purification: Recrystallization or Silica Gel Chromatography (Hexanes/EtOAc).

Key Advantage: This protocol avoids trace metal contamination, crucial for late-stage pharmaceutical intermediates (compliance with ICH Q3D guidelines).

Protocol B: Palladium-Catalyzed C-S Cross-Coupling

Scope: Required for unactivated aryl bromides, iodides, and chlorides (e.g., anisoles, toluenes).

Mechanism:

Materials:

-

Catalyst:

(2–5 mol%) -

Ligand: Xantphos (4–6 mol%) – Critical for high yields in C-S coupling.

-

Base: Not strictly required (K-4-FBT is basic), but

(0.5 equiv) can buffer the system. -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox or under Argon, mix

and Xantphos in Dioxane. Stir for 5 mins to generate the active -

Addition: Add the aryl halide (1.0 equiv) and K-4-FBT (1.2 equiv).

-

Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

-

Checkpoint: Monitor by HPLC/TLC. If conversion stalls, add 1 mol% fresh catalyst.

-

-

Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with DCM.

-

Purification: Concentrate filtrate and purify via flash chromatography.

Data & Performance Comparison

| Feature | Method A (SNAr) | Method B (Pd-Catalysis) |

| Substrate Class | Electron-Deficient (EWG) | Electron-Neutral / Rich |

| Reagent | K-4-FBT (1.1 equiv) | K-4-FBT (1.2 equiv) |

| Catalyst | None | Pd(OAc)2 / Xantphos |

| Temp | 25°C – 80°C | 80°C – 110°C |

| Typical Yield | 85% – 98% | 70% – 92% |

| Atom Economy | High (KCl byproduct) | Moderate (Ligand/Pd required) |

| Green Score | Excellent | Moderate |

Troubleshooting & Expert Insights

Issue: Disulfide Formation (Dimerization)

-

Symptom: Appearance of a white insoluble solid (4,4'-difluorodiphenyl disulfide) and low yield.

-

Cause: Trace oxygen in the solvent or headspace. Thiolates are easily oxidized.

-

Solution: Strictly degas all solvents (sparge with Argon for 15 min) before use. Use a glovebox for weighing K-4-FBT. Add a reducing agent like Zn dust (10 mol%) to the reaction to suppress disulfide formation in situ.

Issue: Catalyst Poisoning (Method B)

-

Symptom: Reaction stops at 20-30% conversion.

-

Cause: Thiolates can bind strongly to Pd, acting as a poison rather than a substrate if the concentration is too high initially.

-

Solution: Use slow addition of the K-4-FBT solution to the catalyst/aryl halide mixture, or ensure a high Ligand:Pd ratio (2:1) to protect the metal center.

References

-

General SNAr Mechanism: Nucleophilic Aromatic Substitution.[1][2][3] Chemistry LibreTexts. Link

-

Pd-Catalyzed C-S Coupling: Palladium-Catalyzed Carbon-Sulfur Cross-Coupling Reactions.[4] Organic Chemistry Portal. Link

-

Thiolate Reagents: A Facile One-Pot Synthesis of Alkyl Aryl Sulfides. PubMed. Link

-

Applications in Drug Discovery: Sulfur Containing Scaffolds in Drugs: Synthesis and Application. NCBI PMC. Link

-

Photoredox Alternatives: Visible-Light-Promoted C–S Cross-Coupling. NCBI PMC. Link

Sources

- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes [organic-chemistry.org]

High-Fidelity Protocol: Self-Assembly of 4-Fluorobenzenethiol Monolayers on Gold

Executive Summary

This application note details the fabrication of high-quality Self-Assembled Monolayers (SAMs) of 4-fluorobenzenethiol (4-FBT) on gold substrates. Unlike flexible alkane thiols, 4-FBT forms a rigid aromatic monolayer driven by

Why this matters:

-

Work Function Tuning: The strong electronegativity of the fluorine atom at the para position induces a surface dipole that significantly increases the work function (

) of gold (typically by +0.4 to +0.7 eV), facilitating hole injection in organic optoelectronics. -

SERS Tagging: 4-FBT is a robust Raman reporter with a distinct spectroscopic fingerprint, used extensively in biosensing.

Safety & Pre-requisites

-

Chemical Hazard: 4-FBT is volatile and toxic. All steps involving the thiol must be performed in a fume hood.

-

Piranha Solution: If used for cleaning, Piranha (3:1

) is an explosion hazard with organics. Use full PPE (face shield, acid apron). -

Gold Substrates: Freshly evaporated Au(111) on mica or template-stripped gold (TSG) is preferred for maximum ordering. Polycrystalline gold is acceptable for general electrodes.

Phase 1: Substrate Engineering

The quality of the SAM is strictly limited by the cleanliness and crystallinity of the gold surface.

Option A: Template Stripped Gold (Recommended for STM/XPS)

-

Epoxy a glass slide to the gold side of a commercial Au/Mica chip.

-

Cure at 150°C for 2 hours.

-

Immediately before use, cleave the mica away to reveal the ultra-flat, protected gold interface.

-

Validation: Water contact angle should be <10° (hyper-hydrophilic).

Option B: Piranha Cleaning (Standard for Electrodes)

-

Immerse gold substrate in Piranha solution for 30–60 seconds.

-

Rinse copiously with Milli-Q water (18.2 M

). -

Rinse with absolute ethanol.

-

Critical: Proceed to deposition immediately. Do not let the gold dry, as airborne hydrocarbons will contaminate it within seconds.

Phase 2: Deposition Protocol

Objective: To form a dense, standing-up phase monolayer.

Materials

-

Solute: 4-Fluorobenzenethiol (98%+, Sigma/Merck).

-

Solvent: Ethanol (Absolute, HPLC grade). Note: Toluene can be used for higher ordering but requires stricter exclusion of water.

Step-by-Step Workflow

| Step | Action | Mechanism/Rationale |

| 1. Solution Prep | Dissolve 4-FBT in ethanol to a concentration of 1.0 mM . | 1 mM is the thermodynamic "sweet spot." Higher conc. promotes multilayer formation (disulfides); lower conc. leads to slow, disordered growth. |

| 2. Incubation | Immerse the clean gold substrate into the solution. Seal the vial under | Duration: 24 Hours. Aromatic thiols require longer equilibration times than alkanethiols to maximize |

| 3. Dark Phase | Wrap the vial in aluminum foil. | Prevents photo-oxidation of the thiolates to sulfonates ( |

| 4. Rinsing | Remove sample. Rinse with copious ethanol (squirt bottle) for 30s. | Removes physisorbed multilayers. Only the chemisorbed monolayer should remain. |

| 5. Drying | Blow dry with a stream of high-purity Nitrogen ( | Evaporates solvent without leaving water spots. |

Phase 3: Self-Validating Systems

Do not assume the SAM is formed. Verify it using this tiered validation logic.

Level 1: Wettability Check (Rapid)

-

Method: Static Water Contact Angle (Goniometry).

-

Expected Data: The fluorine tail group is hydrophobic but polar.

-

Pass Criteria:

. -

Fail Criteria:

indicates poor coverage (exposed gold) or oxidation.

Level 2: Electrochemical Fingerprinting (Robust)

-

Method: Reductive Desorption via Cyclic Voltammetry (CV).[1][2][3]

-

Setup: 0.1 M KOH or NaOH electrolyte. Scan negative from -0.2 V to -1.2 V.

-

Mechanism:

-

Pass Criteria: A sharp cathodic peak at -0.65 V to -0.75 V (vs Ag/AgCl).

-

Note: Aromatic thiols desorb at less negative potentials than alkanethiols (-1.0 V) due to different binding energies and packing.

-

Level 3: Spectroscopic Confirmation (Definitive)

-

XPS (X-ray Photoelectron Spectroscopy):

-

S 2p: Doublet at 162.0 eV (S 2p

) indicates bound thiolate.[4] A peak at 163.5-164.0 eV indicates unbound/physisorbed thiol (Protocol Failure: Rinse better). -

F 1s: Distinct peak at ~687.3 eV (Organic Fluorine).

-

-

SERS (Surface Enhanced Raman):

-

Key Peaks: Ring breathing/stretch modes at 1078 cm

and 1586 cm

-

Mechanistic Visualization

The following diagram illustrates the assembly process and the resulting dipole orientation that modifies the work function.

Caption: Workflow from bare gold to organized monolayer, highlighting the dipole induction mechanism.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Contact Angle < 70° | Incomplete coverage or dirty substrate. | Re-clean gold with UV/Ozone (10 min) before deposition. Increase incubation to 48h. |

| XPS shows S2p at 164 eV | Physisorbed thiol (multilayer). | The rinsing step was insufficient. Sonicate briefly (5s) in ethanol after deposition. |

| No Reductive Desorption Peak | Barrier blocking electrolyte or bad contact. | Ensure the SAM is not too thick (unlikely with 4-FBT). Check electrical contact to the gold film (use alligator clip on clean area). |

| Hysteresis in Contact Angle | Disordered "lying down" phase. | The concentration was likely too low (<0.1 mM). Increase to 1 mM. |

References

-

Work Function Tuning: de Boer, B., et al. "Tuning the Work Function of Gold with Self-Assembled Monolayers." Advanced Materials, 2005.

-

XPS Characterization: Castner, D. G., et al. "X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces."[5] Langmuir, 1996.

-

Reductive Desorption: Seong, S., et al. "Growth Processes and Reductive Desorption Behaviors of 4-Fluorobenzenethiol Self-Assembled Monolayers on Au(111)." Journal of Nanoscience and Nanotechnology, 2020.

-

SERS Applications: Kim, K., et al. "Surface-enhanced Raman scattering of 4-aminobenzenethiol on gold: the concept of threshold energy in charge transfer enhancement." Chemical Communications, 2011.[6] (Contextual reference for aromatic thiol SERS mechanisms).

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Surface-enhanced Raman scattering of 4-aminobenzenethiol on gold: the concept of threshold energy in charge transfer enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Situ Generation of Potassium 4-Fluorobenzenethiolate with K₂CO₃

This Application Note and Protocol is designed for researchers and drug development scientists requiring a robust, scalable method for the in situ generation of potassium 4-fluorobenzenethiolate. This guide prioritizes mechanistic understanding, safety (stench control), and high-fidelity chemical conversion.

Introduction & Mechanistic Rationale

The generation of discrete thiolate salts (ArS⁻ M⁺) is often avoided in process chemistry due to their rapid oxidative dimerization to disulfides (ArS-SAr) upon exposure to air and their intense, persistent odor. In situ generation using a mild, heterogeneous base like potassium carbonate (K₂CO₃) offers a superior alternative, allowing for the immediate consumption of the nucleophile in a "one-pot" transformation.

Why Potassium Carbonate?

The choice of K₂CO₃ is driven by acid-base thermodynamics and process safety.

-

Acidity Matching: The pKa of 4-fluorobenzenethiol is approximately 6.4 (predicted/experimental range). The pKa of the bicarbonate ion (HCO₃⁻), the conjugate acid of the first deprotonation of carbonate, is 10.3 .

-

Equilibrium Favorability: This ΔpKa (~3.9 units) ensures that the equilibrium lies heavily to the right (

), driving the formation of the thiolate species without requiring dangerous bases like NaH or pyrophoric organolithiums. -

Chemovigilance: K₂CO₃ is non-nucleophilic, minimizing side reactions (e.g., ester hydrolysis) that might occur with hydroxide bases.

Reaction Scheme & Pathway

The transformation proceeds via an interfacial mechanism in aprotic polar solvents.[1] The solid K₂CO₃ surface facilitates the deprotonation, releasing the thiolate into the bulk solution to react with the electrophile (E-X).

Figure 1: Mechanistic pathway of heterogeneous deprotonation and subsequent nucleophilic attack.

Critical Experimental Parameters

To ensure reproducibility, the following variables must be controlled.

Solvent Selection

Solvent choice is critical for the "Interfacial Mechanism." The solvent must dissolve the organic thiol and electrophile while mediating the interaction with the inorganic base.

| Solvent | Polarity | K₂CO₃ Solubility | Suitability | Notes |

| DMF | High | Low (<0.1 g/100mL) | Excellent | Standard for SNAr. High boiling point difficult to remove. |

| Acetonitrile | Med-High | Negligible | Very Good | "Ideal" for flow/batch. Easy workup. Slower kinetics than DMF. |

| Acetone | Medium | Negligible | Good | Good for alkylation (SN2). Not suitable for high-temp SNAr. |

| DMSO | High | Low | Excellent | Fastest rates due to cation solvation. Difficult workup. |

Recommendation: Use DMF (N,N-Dimethylformamide) for aromatic substitutions (SNAr) requiring heat. Use Acetonitrile (MeCN) for alkylations at mild temperatures.

Base Stoichiometry & Physical Form

-

Stoichiometry: Use 1.5 to 2.0 equivalents of K₂CO₃ relative to the thiol. The excess accounts for surface passivation by the byproduct (KHCO₃/KX) and ensures rapid kinetics.

-

Physical Form: Anhydrous, Powdered K₂CO₃ is mandatory. Granular K₂CO₃ has insufficient surface area, leading to stalled reactions.

-

Tip: If clumpy, grind K₂CO₃ with a mortar and pestle and dry in an oven (120°C) for 2 hours before use.

-

Detailed Protocol: In Situ Thiolate Generation & Reaction

Safety Warning: 4-Fluorobenzenethiol is a Stench compound and toxic. All operations must be performed in a fume hood. Odor Control System: Prepare a bleach bath (10% sodium hypochlorite) to quench all glassware, syringes, and septa immediately after use.

Materials

-

Reagent A: 4-Fluorobenzenethiol (Liquid, d=1.203 g/mL).[2]

-

Reagent B: Potassium Carbonate (Anhydrous, Powdered).

-

Reagent C: Electrophile (e.g., 4-chloronitrobenzene for SNAr or Benzyl bromide for alkylation).

-

Solvent: Anhydrous DMF (or MeCN).

Step-by-Step Procedure

Phase 1: System Setup & Thiolate Generation

-

Glassware: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser (if heating is required). Fit the top with a rubber septum and a nitrogen/argon balloon.

-

Base Addition: Add Potassium Carbonate (2.0 equiv) to the flask.

-

Solvent Addition: Add anhydrous DMF (Concentration: 0.2 M - 0.5 M relative to thiol).

-

Thiol Addition: Using a syringe, slowly add 4-Fluorobenzenethiol (1.0 equiv) through the septum.

-

Observation: The suspension may change color (often slight yellowing) or release minor bubbles (CO₂) if trace moisture is present, though KHCO₃ formation usually does not release gas in basic organic media.

-

-

Activation: Stir vigorously at Room Temperature (25°C) for 15–30 minutes .

-

Why: This "aging" period ensures the surface of the K₂CO₃ is saturated with thiol and the liquid phase contains a steady-state concentration of the thiolate anion.

-

Phase 2: Reaction with Electrophile

-

Electrophile Addition:

-

Solid Electrophile: Dissolve in a minimal amount of DMF and inject via syringe.

-

Liquid Electrophile: Add neat via syringe dropwise.

-

-

Reaction:

-

For Alkylation (Alkyl Halides): Stir at RT for 1–4 hours .

-

For SNAr (Aryl Halides): Heat the mixture to 60–90°C for 4–12 hours .

-

-

Monitoring: Monitor by TLC or HPLC.

-

TLC Stain: UV active. The product sulfide often runs higher (less polar) than the starting thiol.

-

Note: Do not acidify the TLC sample; the thiolate may protonate back to the thiol on the silica plate if not fully reacted.

-

Phase 3: Workup & Odor Quenching

-

Quenching: Cool to room temperature. Pour the reaction mixture into a beaker containing 10% aqueous bleach (NaOCl) and stir for 10 minutes.

-

Purpose: Oxidizes unreacted thiol traces to sulfonates/disulfides, eliminating the stench.

-

-

Extraction: Dilute with water and extract with Ethyl Acetate (x3).

-

Wash: Wash the organic layer with water (x2) to remove DMF, followed by brine (x1).

-

Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

Validation & Troubleshooting

Process Validation Workflow

Use this logic flow to diagnose issues if yields are low (<80%).

Figure 2: Troubleshooting logic for heterogeneous thiolate alkylation.

Representative Data (Expected)

Based on literature precedents for similar thiophenols:

| Reaction Type | Electrophile | Conditions | Expected Yield |

| Alkylation | Benzyl Bromide | MeCN, K₂CO₃, RT, 2h | 90 - 98% |

| SNAr | 4-Chloronitrobenzene | DMF, K₂CO₃, 80°C, 6h | 85 - 92% |

| SNAr | 2-Fluoropyridine | DMSO, K₂CO₃, 100°C, 12h | 75 - 85% |

References

-

Acid-Base Chemistry of Thiols

-

Jencks, W. P., & Salvesen, K. (1971). Equilibrium deuterium isotope effects on the ionization of thiol acids. Journal of the American Chemical Society. Link

- Note: Establishes the pKa range of substituted thiophenols.

-

-

Solvent & Base Effects in SNAr

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

- Note: Foundational text on SNAr mechanisms and solvent polarity effects.

-

-

Flow Chemistry & Acetonitrile Protocols

-

Cantillo, D., et al. (2013). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Journal of Flow Chemistry. Link

- Note: Validates Acetonitrile/K2CO3 as a high-efficiency system for thiol alkyl

-

-

Safety & Handling (SDS)

-

Trithiocarbonate Synthesis (Protocol Validation)

Sources

Precision C-S Cross-Coupling: Application Guide for Potassium 4-Fluorothiophenolate

Part 1: Strategic Overview & Mechanistic Insight

The Strategic Value of the 4-Fluorothiophenol Moiety

In modern drug discovery, the incorporation of a 4-fluorothiophenol (4-F-Ph-S-) motif is a high-value transformation. The fluorine atom at the para-position serves two critical medicinal chemistry functions:

-

Metabolic Blocking: It blocks P450-mediated oxidation at the metabolically labile para-position of the aromatic ring, significantly extending the half-life (

) of the drug candidate. -

Electronic Modulation: The fluorine exerts an electron-withdrawing inductive effect (-I) while maintaining resonance donation (+R), modulating the pKa and lipophilicity (LogD) of the thioether without imposing the steric bulk of a chlorine or methyl group.

The Challenge: Catalyst Poisoning

The coupling of thiols/thiolates is historically more difficult than C-N or C-O coupling due to the high affinity of sulfur for palladium.

-

The Problem: Thiolates (

) bridge two palladium centers, forming stable, catalytically inactive resting states (e.g., -

The Solution: The use of Potassium 4-fluorothiophenolate (the pre-formed salt) rather than the thiol allows for a base-free or mild-base protocol, reducing side reactions. Crucially, the protocol relies on wide bite-angle bisphosphines (e.g., Xantphos) or bulky ferrocenyl ligands (e.g., Josiphos) to destabilize the Pd-S resting state and accelerate the rate-determining reductive elimination step.

Mechanistic Pathway

The reaction follows a Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the critical "Danger Zone" where catalyst deactivation occurs if the ligand is insufficient.

Figure 1: Catalytic cycle for C-S coupling. Note the off-cycle resting state (black hexagon) which must be avoided by ligand selection.

Part 2: Critical Experimental Parameters

Ligand Selection Matrix

The success of this reaction is binary: it either works well or shuts down completely based on the ligand.

| Ligand Class | Specific Ligand | Recommendation | Mechanism of Action |

| Bisphosphine (Wide Bite Angle) | Xantphos | Primary Choice (Method A) | Large bite angle (111°) forces the Ar and S groups closer, accelerating reductive elimination. Highly robust. |

| Ferrocenyl Phosphine | Josiphos (CyPF-tBu) | High Difficulty (Method B) | Extreme steric bulk prevents the formation of sulfur-bridged dimers. Essential for aryl chlorides. |

| Monophosphine | XPhos / BrettPhos | Secondary Choice | Good activity, but sometimes prone to displacement by high concentrations of thiolate. |

Reagent Handling: Potassium 4-Fluorothiophenolate

-

Hygroscopicity: The potassium salt is hygroscopic. Water introduces hydroxide ions, which can compete with the thiolate or hydrolyze the catalyst.

-

Requirement: Store in a desiccator or glovebox. If the salt appears "clumpy" or sticky, azeotropically dry it with toluene before use.

-

-

Stoichiometry: Use 1.1 to 1.2 equivalents relative to the aryl halide. Excess thiolate can saturate the Pd center, inhibiting the reaction (the "thiolate effect").

Part 3: Detailed Protocols

Method A: The "Workhorse" Protocol (Aryl Bromides/Iodides)

Recommended for initial screening and scale-up. Uses the robust Pd/Xantphos system.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Potassium 4-fluorothiophenolate (1.2 equiv)

-

Pd(OAc)₂ (2.0 - 5.0 mol%)

-

Xantphos (4.0 - 10.0 mol%) (Keep Pd:Ligand ratio 1:2)

-

Solvent: 1,4-Dioxane (anhydrous) or Toluene

-

Base: Not strictly required if K-salt is pure; however, adding DIPEA (0.5 equiv) can scavenge trace acids and stabilize the system.

Step-by-Step Workflow:

-

Catalyst Pre-complexation (Critical):

-

In a vial, dissolve Pd(OAc)₂ and Xantphos in a small volume of Dioxane.

-

Stir at room temperature for 5-10 minutes. The solution should turn from orange to a clear yellow/pale orange. Why: This ensures the active L2Pd species is formed before exposing Pd to the sulfur nucleophile.

-

-

Reaction Assembly:

-

To a reaction vessel (Schlenk tube or pressure vial) equipped with a stir bar, add the Potassium 4-fluorothiophenolate and Aryl Halide (if solid).

-

Evacuate and backfill with Argon/Nitrogen (3 cycles).

-

Add the solvent (Dioxane) via syringe.

-

Add the Catalyst Solution (from Step 1) via syringe.

-

Add DIPEA (optional).

-

-

Execution:

-

Heat the reaction to 100 °C .

-

Monitor via HPLC or ¹⁹F NMR (See Section 4) at 2 hours and 16 hours.

-

-

Workup:

-

Cool to Room Temperature.

-

Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc.

-

Concentrate and purify via flash chromatography.

-

Method B: The "High-Performance" Protocol (Aryl Chlorides)

Uses the Josiphos ligand system for unreactive electrophiles.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Potassium 4-fluorothiophenolate (1.2 equiv)

-

Precatalyst: [(CyPF-tBu)PdCl₂] (1.0 - 2.0 mol%)

-

Alternative: Pd(OAc)₂ + Josiphos SL-J009-1 (CyPF-tBu)

-

-

Base: NaOtBu (1.0 equiv) - Note: Even though we use the K-salt, adding NaOtBu assists in turnover for difficult chlorides.

-

Solvent: DME (Dimethoxyethane) or Toluene.

Protocol Differences:

-

Perform strictly in a Glovebox or under rigorous Schlenk conditions.

-

Reaction temperature: 100–110 °C .

-

This system typically reaches full conversion faster (2–6 hours) due to the high activity of the catalyst.

Part 4: Analytical Monitoring & Troubleshooting

The ¹⁹F NMR Advantage

Since the nucleophile contains a fluorine atom, ¹⁹F NMR is the superior method for reaction monitoring (quantitative and rapid).

-

Starting Material (K-S-Ar-F): Typically appears around -118 to -120 ppm (solvent dependent).

-

Product (Ar-S-Ar-F): Shift will move upfield/downfield depending on the coupled aryl ring (typically -110 to -115 ppm ).

-

By-product (Disulfide): The oxidative homocoupling product (4-F-Ph-S-S-Ph-4-F) is a common impurity. It has a distinct shift.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remaining) | Catalyst Poisoning | Increase Ligand:Pd ratio to 2.5:1. Switch to Method B (Josiphos). Ensure O₂ exclusion. |

| Disulfide Formation | Oxidation of Thiolate | Check inert atmosphere. Degas solvents thoroughly. Trace O₂ oxidizes thiolate to disulfide. |

| Low Yield / Black Precipitate | Pd Precipitation (Pd Black) | The catalyst is decomposing before turnover. Lower the temperature to 80°C or switch to Toluene (non-coordinating solvent). |

| Product is an Oil/Smells | Residual Thiolate | Treat crude mixture with aqueous bleach (NaClO) or Zn/HCl wash to oxidize/remove unreacted sulfur species. |

Part 5: Workflow Visualization

Figure 2: Operational workflow for the synthesis of 4-fluorophenyl thioethers.

References

-

Fernández-Rodríguez, M. A., et al. (2006). "Palladium-Catalyzed C-S Coupling: General and Efficient Approach." Journal of the American Chemical Society. Link

-

Itoh, T., & Mase, T. (2004). "A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols." Organic Letters. Link

-

Shelby, Q., et al. (2000). "Synthesis of Aryl Sulfides via Pd-Catalyzed C-S Coupling using Josiphos Ligands." Journal of the American Chemical Society. Link

-

Lee, J. Y., & Lee, P. H. (2008).[1] "Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate)." The Journal of Organic Chemistry. Link

-

Ingoglia, B. T., et al. (2024). "Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918." Organic Process Research & Development. Link

Sources

Precision Engineering of Sulfur-Based Polymers: Utilization of 4-Fluorobenzenethiol Potassium Salt

Abstract

This Application Note details the strategic utilization of 4-fluorobenzenethiol potassium salt (4-FBTK) in advanced polymer synthesis. Beyond its role as a simple nucleophile, this reagent serves as a dual-function tool: a robust end-capping agent for quantitative molecular weight determination via

Chemical Rationale & Properties[1][2][3][4][5][6][7]

The utility of 4-fluorobenzenethiol potassium salt stems from the synergistic combination of the "soft" nucleophilicity of the sulfur atom and the bio-orthogonal, magnetically active nature of the fluorine substituent.

| Property | Specification | Polymer Application Significance |

| Chemical Formula | Ionic nature ensures high reactivity in polar aprotic solvents. | |

| Nucleophilicity | High ( | Rapid displacement of halides (Cl, Br, I) or activated esters without requiring catalysts. |

| NMR Reporter | Provides a distinct singlet signal free from background noise, enabling absolute chain-end quantification. | |

| Redox Stability | Low (Prone to Oxidation) | Readily forms non-reactive disulfide (Ar-S-S-Ar) if exposed to air; requires inert atmosphere. |

Mechanism of Action

In polymer synthesis, 4-FBTK acts primarily through

Application A: Quantitative End-Group Analysis via NMR

Context: Determining the number-average molecular weight (

Workflow Diagram: End-Capping Strategy

Caption: Kinetic pathway for converting active chain ends into fluorine-labeled termini for NMR quantification.

Protocol 1: End-Capping of Bromine-Terminated Polystyrene (ATRP)

Objective: Replace terminal C-Br bond with C-S-Ph-F.

Reagents:

-

Living Polymer (Br-terminated): 1.0 eq (based on theoretical

) -

4-Fluorobenzenethiol: 5.0 eq

-

Potassium Hydride (KH): 5.5 eq (or Potassium tert-butoxide)

-

Solvent: Anhydrous DMF (degassed)

Step-by-Step Procedure:

-

Salt Generation (In Situ):

-

Note: Commercial salts may contain disulfide impurities. Fresh generation is recommended.

-

In a flame-dried Schlenk flask under Argon, suspend KH (washed of mineral oil) in dry DMF.

-

Add 4-fluorobenzenethiol dropwise at 0°C. Evolution of

gas confirms deprotonation. Stir for 30 mins to form 4-FBTK .

-

-

Coupling:

-

Dissolve the purified Br-terminated polymer in dry DMF in a separate vessel (degassed).

-

Transfer the polymer solution via cannula into the 4-FBTK solution.

-

Critical: The solution should remain clear/yellow. Turbidity implies salt precipitation (add more solvent).

-

-

Reaction:

-

Stir at room temperature for 4 hours. (Elevate to 50°C if the polymer is sterically hindered, e.g., polymethacrylates).

-

-

Purification:

-

Precipitate into cold methanol (or appropriate non-solvent).

-

Wash: Reprecipitate 3x to ensure complete removal of unreacted thiol/disulfide small molecules. Traces of free thiol will skew NMR integration.

-

-

Analysis:

-

Dissolve dried polymer in

. Acquire -

Calculation:

.

-

Application B: Post-Polymerization Modification (PPM)

Context: Modifying electrophilic precursor polymers (e.g., Polychloromethylstyrene, PVAm with activated linkers) to create fluorinated poly(thioethers).

Benefit: Introduces high refractive index (sulfur), hydrophobicity (fluorine), and potential sites for further

Workflow Diagram: Side-Chain Functionalization

Caption: Transformation of electrophilic polymer backbones into fluorinated thioethers via pendant group substitution.

Protocol 2: Functionalization of Polychloromethylstyrene (PCMS)

Objective: Complete substitution of Cl groups with 4-fluorophenylthio groups.

-

Preparation:

-

Dissolve PCMS in N-methyl-2-pyrrolidone (NMP).

-

-

Reagent Addition:

-

Add 1.2 equivalents of 4-FBTK (pre-formed or commercial) per equivalent of Cl repeating units.

-

Why Excess? To drive the reaction to 100% conversion and prevent cross-linking side reactions.

-

-

Reaction Conditions:

-

Stir at 40°C for 12 hours under Nitrogen.

-

Observation: KCl will precipitate as a fine white solid.

-

-

Work-up:

-

Filter off KCl salts.

-

Precipitate polymer into isopropanol.

-

Dry under vacuum at 40°C.

-

-

Validation:

-

IR Spectroscopy: Disappearance of C-Cl stretch (

) and appearance of Ar-S stretch. -

Elemental Analysis: Check F/S ratio.

-

Troubleshooting & Safety

Common Pitfall: Disulfide Contamination

The most common failure mode is the oxidation of 4-FBTK to bis(4-fluorophenyl) disulfide .

-

Symptom: Low substitution efficiency; appearance of a secondary peak in

NMR ( -

Prevention: Always use degassed solvents. If generating in situ, use a slight excess of reductant (e.g.,

) if compatible with the polymer, or strictly exclude oxygen.

Solubility Issues

4-FBTK is a salt.[1] It requires high-dielectric solvents (DMF, DMSO, NMP).

-

Issue: Polymer precipitates upon adding the salt.

-

Fix: Use a cosolvent system (e.g., THF/DMF 1:1) where the polymer is soluble in THF and the salt is soluble in DMF.

References

-

Campanella, A., et al. (2017).[2] "Organocatalyzed synthesis of fluorinated poly(aryl thioethers)." Nature Communications. [Link][3]

-

Zhang, C., et al. (2016). "Elucidating the Impact of Molecular Structure on the 19F NMR Dynamics and MRI Performance of Fluorinated Oligomers." ACS Macro Letters. [Link][4]

-

Pertusati, F., et al. (2013). "Synthesis of aromatic and alkyl tetrabutylammonium trifluoroborates." Organic Syntheses. [Link]

- Whittaker, A. K., et al. (2021). "19F NMR of Polymers." Encyclopedia of Polymer Science and Technology. (General Reference for 19F Methodology).

Sources